molecular formula C18H17F3N4O2 B3454148 2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3454148
M. Wt: 378.3 g/mol
InChI Key: WSIXOAPVRYRFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), which is a key enzyme in the innate immune response. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Scientific Research Applications

2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to play a crucial role in the activation of the innate immune response against tumor cells. Inhibiting this compound with this compound can enhance the anti-tumor immune response and improve the efficacy of immunotherapy. In autoimmune disorders such as lupus, this compound is overactivated, leading to chronic inflammation. Inhibiting this compound with this compound can reduce inflammation and alleviate symptoms. In viral infections, this compound is activated by viral DNA, leading to the production of interferons and other cytokines that can inhibit viral replication. Inhibiting this compound with this compound can reduce the production of interferons and other cytokines, thereby enhancing viral replication and reducing inflammation.

Mechanism of Action

2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a selective inhibitor of this compound, which is an enzyme that catalyzes the synthesis of cyclic GMP-AMP (cGAMP) in response to cytosolic DNA. cGAMP is a second messenger that activates the stimulator of interferon genes (STING) pathway, leading to the production of interferons and other cytokines that initiate the innate immune response. By inhibiting this compound, this compound can reduce the production of cGAMP and downstream cytokines, thereby modulating the innate immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on this compound in vitro and in vivo. In cancer models, treatment with this compound has been shown to enhance the anti-tumor immune response and improve the efficacy of immunotherapy. In autoimmune models, treatment with this compound has been shown to reduce inflammation and alleviate symptoms. In viral infection models, treatment with this compound has been shown to enhance viral replication and reduce inflammation.

Advantages and Limitations for Lab Experiments

2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various diseases. It has been extensively characterized in vitro and in vivo, which makes it a reliable and well-established reagent. However, this compound also has some limitations for lab experiments. It is a relatively new compound, which means that its long-term effects and potential side effects are not fully understood. It is also a complex molecule, which makes it difficult to synthesize and purify in large quantities.

Future Directions

There are several future directions for research on 2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One direction is to further elucidate the mechanism of action of this compound and its effects on the innate immune response. Another direction is to explore its potential therapeutic applications in other diseases, such as neurological disorders and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound. Overall, this compound has significant potential for advancing our understanding of this compound and its role in various diseases, as well as for developing new therapeutic strategies.

properties

IUPAC Name

azepan-1-yl-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c19-18(20,21)15-10-12(14-6-5-9-27-14)22-16-11-13(23-25(15)16)17(26)24-7-3-1-2-4-8-24/h5-6,9-11H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIXOAPVRYRFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(1-azepanylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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